2-(2,2,2-Trifluoroethoxy)cyclopentan-1-one
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Overview
Description
2-(2,2,2-Trifluoroethoxy)cyclopentan-1-one is an organic compound characterized by the presence of a cyclopentanone ring substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The cyclopentanone ring can participate in various chemical reactions, facilitating the formation of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 2-Cyclopenten-1-one
- (1S,2S)-2-{[2-(2,2,2-trifluoroethoxy)ethyl]amino}cyclopentan-1-ol
- 2-(aminomethyl)-2-[2-(2,2,2-trifluoroethoxy)ethyl]cyclopentan-1-ol
Uniqueness
2-(2,2,2-Trifluoroethoxy)cyclopentan-1-one is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
110743-70-9 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)cyclopentan-1-one |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)4-12-6-3-1-2-5(6)11/h6H,1-4H2 |
InChI Key |
QRKYCASAYWISJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)OCC(F)(F)F |
Origin of Product |
United States |
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